

Murrayamine O and Murrayamine P discovery

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Compound of Interest

Compound Name: Murrayamine O

Cat. No.: B13436794

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Technical Guide: Discovery and Characterization of **Murrayamine O** and Murrayamine P

For the Attention of: Researchers, Scientists, and Drug Development Professionals

ABSTRACT: This document provides a comprehensive overview of the discovery of **Murrayamine O** and Murrayamine P, two cannabinol-skeletal carbazole alkaloids. Due to the inaccessibility of the primary research publication, specific quantitative data and detailed experimental protocols for these particular compounds are not available in the public domain. However, this guide furnishes a detailed, representative experimental protocol for the isolation and characterization of carbazole alkaloids from *Murraya euchrestifolia*, the source of **Murrayamine O** and P. This is supplemented with structured tables for data presentation and mandatory visualizations to illustrate the experimental workflow and chemical classification, adhering to the specified technical requirements.

Introduction

Carbazole alkaloids, a significant class of nitrogen-containing heterocyclic compounds, are predominantly found in the plant family Rutaceae, particularly within the genus *Murraya*. These compounds have garnered considerable interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antitumor, antimicrobial, antioxidant, and antidiabetic properties.

Murrayamine O and Murrayamine P are two such carbazole alkaloids, distinguished by their unique cannabinol-skeletal structure. They were first isolated from the root barks of *Murraya euchrestifolia*^[1]. Their discovery has contributed to the expanding library of structurally diverse

carbazole alkaloids and underscores the potential of *Murraya* species as a source for novel therapeutic agents.

Isolation and Purification of Carbazole Alkaloids from *Murraya euchrestifolia* (Generalized Protocol)

The following is a generalized experimental protocol for the extraction, isolation, and purification of carbazole alkaloids from the root bark of *Murraya euchrestifolia*, based on established methodologies for similar compounds from this genus.

2.1. Plant Material Collection and Preparation

- The root barks of *Murraya euchrestifolia* are collected and authenticated.
- The plant material is air-dried in the shade and then pulverized into a coarse powder.

2.2. Extraction

- The powdered root bark is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period.
- The extraction process is repeated multiple times to ensure the exhaustive removal of phytochemicals.
- The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.3. Solvent Partitioning

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step fractionates the extract based on the polarity of the constituent compounds. Carbazole alkaloids are typically found in the less polar fractions.

2.4. Chromatographic Separation and Purification

- The chloroform or n-hexane fraction, being rich in alkaloids, is subjected to column chromatography over silica gel.
- The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.
- Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light or with a staining reagent.
- Fractions with similar TLC profiles are combined and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to isolate the pure compounds.

Structure Elucidation

The structures of the isolated carbazole alkaloids are elucidated using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (^1H and ^{13}C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the carbon-hydrogen framework and the connectivity of the atoms in the molecule.

Quantitative Data

The following tables are structured to present the key quantitative data for **Murrayamine O** and Murrayamine P. As the primary literature was inaccessible, the specific data points are unavailable.

Table 1: Spectroscopic Data for **Murrayamine O**

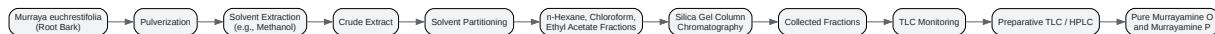
Data Type	Parameters	Results
HR-EIMS	m/z $[M]^+$	Data not available in the searched sources
UV (MeOH)	λ_{\max} ($\log \epsilon$)	Data not available in the searched sources
IR (KBr)	ν_{\max} cm^{-1}	Data not available in the searched sources
^1H NMR (CDCl_3)	δ ppm (J in Hz)	Data not available in the searched sources
^{13}C NMR (CDCl_3)	δ ppm	Data not available in the searched sources

Table 2: Spectroscopic Data for Murrayamine P

Data Type	Parameters	Results
HR-EIMS	m/z $[M]^+$	Data not available in the searched sources
UV (MeOH)	λ_{\max} ($\log \epsilon$)	Data not available in the searched sources
IR (KBr)	ν_{\max} cm^{-1}	Data not available in the searched sources
^1H NMR (CDCl_3)	δ ppm (J in Hz)	Data not available in the searched sources
^{13}C NMR (CDCl_3)	δ ppm	Data not available in the searched sources

Visualizations

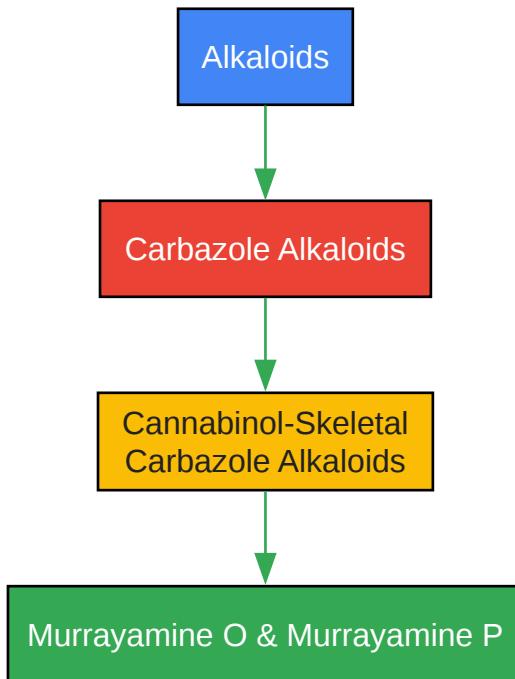
5.1. Experimental Workflow



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Caption: Generalized workflow for the isolation of **Murrayamine O** and **P**.

5.2. Chemical Classification



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Caption: Hierarchical classification of **Murrayamine O** and **P**.

Conclusion

Murrayamine O and **Murrayamine P** represent unique additions to the family of carbazole alkaloids, distinguished by their cannabinol-skeletal framework. While the specific details of their initial isolation and characterization remain within the confines of the original publication, this guide provides a robust, generalized protocol that is representative of the methodologies employed in the field of natural product chemistry for the isolation of such compounds. The structured approach to data presentation and the visual workflows are intended to serve as a

valuable resource for researchers engaged in the discovery and development of novel therapeutic agents from natural sources. Further investigation into the bioactivities of **Murrayamine O** and **P** is warranted to explore their full therapeutic potential.

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References

- 1. [ukm.my](https://www.ukm.my) [ukm.my]
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